N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide
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Overview
Description
N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a complex organic compound that features an indole moiety, a glycyl group, and a lysinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the coupling of tryptamine derivatives with amino acids using coupling agents such as N,N’-dicyclohexylcarbodiimide. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The glycyl and lysinamide groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Shares the indole moiety but differs in the side chain structure.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalene group instead of the glycyl and lysinamide groups.
Uniqueness
N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its combination of an indole moiety with glycyl and lysinamide groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
918435-96-8 |
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Molecular Formula |
C25H33N5O2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[2-(1H-indol-3-yl)ethylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C25H33N5O2/c1-18-9-11-20(12-10-18)29-25(32)23(8-4-5-14-26)30-24(31)17-27-15-13-19-16-28-22-7-3-2-6-21(19)22/h2-3,6-7,9-12,16,23,27-28H,4-5,8,13-15,17,26H2,1H3,(H,29,32)(H,30,31)/t23-/m0/s1 |
InChI Key |
IVKRMRGSLRCKIN-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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